molecular formula C13H14BrNO3 B1268640 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid CAS No. 693237-87-5

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

Cat. No. B1268640
M. Wt: 312.16 g/mol
InChI Key: SOJAKGJUMHFNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step processes that may include N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis steps. An improved method for synthesizing a similar compound, 1 benzenemethyl piperidine 4 carboxylic acid, from N,N-bis(2-hydroxyethyl)amine by these steps has been reported, with the yield increasing by 10% or more compared to previous methods (Chun, 2000).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, (13)C NMR, (1)H NMR, and UV spectroscopy are crucial for the structural characterization of piperidine derivatives. For instance, a study on 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA), a compound with similarities to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, used these techniques to determine the molecular and vibrational structure. This study found that the molecule's stability arises from hyperconjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis (Vitnik & Vitnik, 2015).

Chemical Reactions and Properties

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction processes. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the compound's reactivity towards different nucleophilic agents (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structures. X-ray diffraction studies provide valuable information about the crystalline structures and hydrogen bonding patterns, essential for understanding the compound's physical properties. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation (Szafran et al., 2007).

Scientific Research Applications

Hydrogen Bonding Structures

Research on proton-transfer compounds of piperidine derivatives with substituted benzoic acids has demonstrated their ability to form hydrogen-bonded structures, which are significant in molecular assembly processes. The study of these structures, involving isonipecotamide (a piperidine derivative) and various nitro-substituted benzoic acids, revealed patterns of hydrogen bonding ranging from one-dimensional to three-dimensional frameworks. These findings highlight the role of piperidine derivatives in the development of complex molecular architectures through hydrogen bonding interactions, which can be crucial in various chemical and pharmaceutical applications (Smith & Wermuth, 2010).

Anticancer Activity

A study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their potential as anticancer agents. The research found that certain compounds exhibited strong anticancer activity, with low IC50 values, indicating their promise as therapeutic agents against cancer. This highlights the potential of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid derivatives in the design and development of new anticancer medications (Rehman et al., 2018).

Antibacterial Properties

The synthesis of new derivatives containing piperidine functionalities and their subsequent antibacterial evaluation have shown valuable results. This suggests that 1-(4-bromobenzoyl)piperidine-4-carboxylic acid and its derivatives could be utilized in the development of novel antibacterial compounds, contributing to the fight against resistant bacterial strains (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Biological Properties

Research on the synthesis and biological properties of new derivatives of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, such as benzothiazole derivatives, has shown that these compounds possess significant antibacterial and antifungal activities. These findings indicate the potential use of these derivatives in creating effective antimicrobial agents, which could be beneficial in medical and pharmaceutical industries (Shafi et al., 2021).

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAKGJUMHFNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358393
Record name 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

CAS RN

693237-87-5
Record name 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.